molecular formula C20H18N4O3 B2712376 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea CAS No. 1421500-31-3

1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea

Cat. No. B2712376
CAS RN: 1421500-31-3
M. Wt: 362.389
InChI Key: PGZBHDIPIAXOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Scientific Research Applications

Novel Syntheses of Heterocyclic Compounds

Research has demonstrated innovative methods for synthesizing hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, highlighting their potential in creating novel compounds with varying substituents. These syntheses provide a foundation for further exploration of similar chemical structures for potential applications in materials science, catalysis, and as intermediates in pharmaceutical synthesis (Katritzky et al., 2000).

Synthesis of Pyrimidone and Pyrimidine Derivatives

Another area of application involves the use of N,N′-dichlorobis(2,4,6-trichlorophenyl)urea as a reagent for the synthesis of dihydropyrimidin-2-(1H)one and benzo[4,5]imidazo/thioazo[1,2-a]pyrimidine derivatives. This method offers an efficient route for the synthesis of complex pyrimidone and pyrimidine derivatives, potentially useful in developing new materials or pharmaceuticals (Rao et al., 2011).

Heterocyclic Nitrogen Compounds from Pyromellitic Dianhydride

Research utilizing pyromellitic dianhydride as a starting compound for synthesizing new derivatives of condensed dipyrrole, dibenzoxazine, and dipyridazine demonstrates the versatility of heterocyclic compounds in developing novel chemicals with potential applications across various scientific fields, including organic electronics and photonics (Abo-Bakr et al., 2012).

Antioxidant Activity of Heterocyclic Compounds

The synthesis and evaluation of the antioxidant activity of certain heterocyclic compounds, such as coumarin-substituted derivatives, indicate their potential utility in developing antioxidative agents. Such compounds could find applications in materials science to prevent oxidation-related damage or in the pharmaceutical industry as part of antioxidant therapies (Abd-Almonuim et al., 2020).

Anion Receptors Based on Heterocyclic Structures

Amide- and urea-functionalized (benzo)pyrroles, including pyrroles and indoles, have been studied for their anion complexation chemistry. These compounds act as simple and neutral anion sensors, illustrating their potential application in developing sensors and detectors for environmental monitoring or analytical chemistry applications (Dydio et al., 2011).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(23-15-6-7-17-18(10-15)27-12-26-17)22-14-4-1-3-13(9-14)16-11-21-19-5-2-8-24(16)19/h1,3-4,6-7,9-11H,2,5,8,12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZBHDIPIAXOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.